molecular formula C11H12ClN3O B1428130 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole CAS No. 1249743-11-0

4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole

Cat. No. B1428130
M. Wt: 237.68 g/mol
InChI Key: OCKSHEFPWDBKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole (CMMBT) is an organochlorine compound that has recently gained attention in the scientific community due to its unique properties and potential applications. CMMBT has been studied for its use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

  • Triazole compounds, including derivatives similar to 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole, are synthesized through various routes involving reactions with chloromethyl methyl ether, methyl chloroformate, and benzyl chloride among others. Such processes yield products substituted at specific nitrogen atoms, demonstrating the versatility of triazole chemistry in producing a wide range of functionalized compounds (Iddon & Nicholas, 1996).

Biological Activity

  • Novel heterocyclic compounds derived from triazole precursors have been synthesized and evaluated for their lipase and α-glucosidase inhibition capabilities. This indicates the potential of triazole derivatives in developing therapeutic agents against diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Material Science Applications

  • The study of intermolecular interactions, including lp⋯π interactions in derivatives of 1,2,4-triazoles, showcases the importance of triazole derivatives in material science for understanding molecular stability and designing new materials with specific properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Chemical Reactions and Mechanisms

  • Triazolyl-functionalized compounds are synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, highlighting its utility as an intermediate for generating energetic salts with potential applications in materials chemistry and energetic materials (Wang, Gao, Ye, & Shreeve, 2007).

Corrosion Inhibition

  • Newly synthesized triazoles, including those similar to the 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole, have been studied as corrosion inhibitors of mild steel in acidic conditions. These studies reveal the potential of triazole derivatives in protecting metals from corrosion, a crucial aspect in industrial applications (Yan, Lin, Zhang, Zhou, Wu, & Cai, 2017).

properties

IUPAC Name

4-(chloromethyl)-1-[(2-methoxyphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-11-5-3-2-4-9(11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKSHEFPWDBKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.